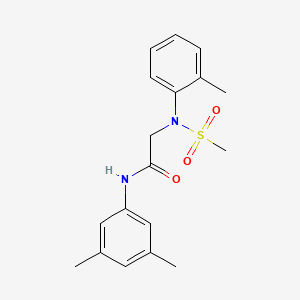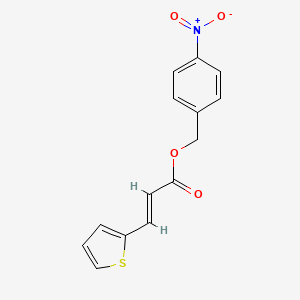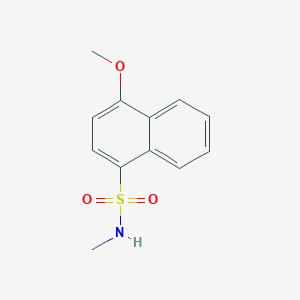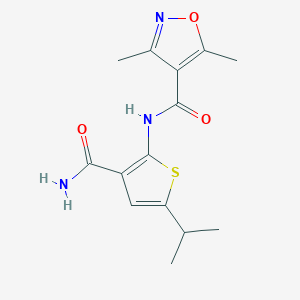![molecular formula C20H18N4O2 B5826126 N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE CAS No. 88210-26-8](/img/structure/B5826126.png)
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of phenylpyridines These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage under mild and metal-free conditions . Another method involves the use of ethyl acetate as a solvent, with TBHP alone, leading to a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
化学反応の分析
Types of Reactions
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazopyridines, while substitution reactions may yield various substituted pyridine derivatives .
科学的研究の応用
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and are synthesized under similar conditions.
Thienopyridine derivatives: These compounds also contain a pyridine moiety and exhibit similar biological activities.
Uniqueness
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific structure, which allows for a diverse range of chemical reactions and interactions with biological targets
特性
IUPAC Name |
N-[[3-[(pyridine-3-carbonylamino)methyl]phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(17-6-2-8-21-13-17)23-11-15-4-1-5-16(10-15)12-24-20(26)18-7-3-9-22-14-18/h1-10,13-14H,11-12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOGIJRAPLKXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C2=CN=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357033 |
Source


|
| Record name | ST50922959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88210-26-8 |
Source


|
| Record name | ST50922959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-bromo-2-(propan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5826055.png)
![1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5826058.png)

![N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B5826072.png)
![ethyl 2-(4-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5826086.png)
![1-[3-(4-fluorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5826099.png)







